Lipophilicity Advantage for CNS Drug Space
The 2,3-dihydro-1H-inden-4-ylhydrazine scaffold exhibits a significantly higher lipophilicity (calculated XLogP3-AA) compared to its 1-isomer counterpart. The 4-isomer (free base) has a computed XLogP3 of 2, while the 1-isomer (free base) has a computed XLogP3 of 1 [1]. The hydrochloride salt form of the 4-isomer further shows a measured LogP of 2.28 . This 1-unit increase in LogP places the 4-isomer in a more favorable lipophilic space, often associated with improved passive membrane permeability and potential for blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride: LogP = 2.28 (measured, Hit2Lead) ; Free base: XLogP3 = 2 [1] |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-1-ylhydrazine (1-isomer): XLogP3 = 1 [1] |
| Quantified Difference | ΔLogP = +1.28 (vs 1-isomer free base) or +1 (vs 1-isomer computed XLogP3) |
| Conditions | Hit2Lead: Shake-flask method; PubChem: XLogP3 algorithm, computed. Conditions for 5-isomer not directly available. |
Why This Matters
For medicinal chemists and procurement scientists, the quantifiably higher LogP of the 4-isomer directly translates to a higher probability of lead-likeness for targets requiring membrane penetration, justifying its selection over the 1-isomer for CNS-focused libraries.
- [1] PubChem. (2,3-Dihydro-1H-inden-4-yl)hydrazine (CID 22595904) and Indan-1-YL-hydrazine (CID 23335488): XLogP3 Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/22595904 View Source
